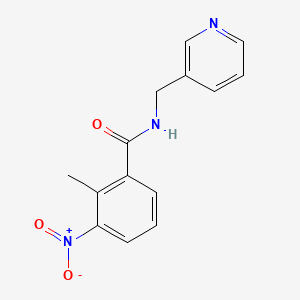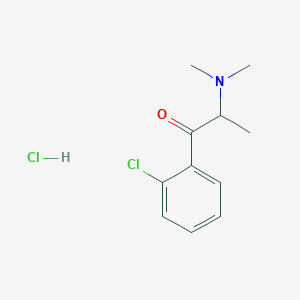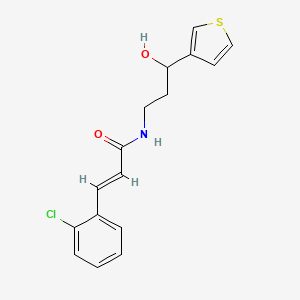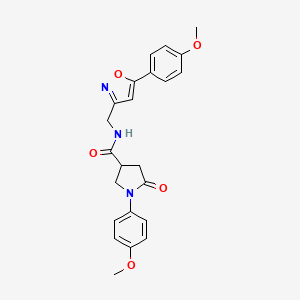
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H12N4O3S . It is also known by other names such as “2-Methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide” and "Benzamide, 2-methyl-3-nitro-N-[(3-pyridinylamino)thioxomethyl]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 316.335 Da, and the monoisotopic mass is 316.063019 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point estimated to be 523.78°C and a melting point estimated to be 223.71°C . The compound has a log octanol-water partition coefficient (Log Kow) of 2.65, indicating its relative solubility in octanol and water .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The research into N-(pyridin-2-ylmethyl)benzamide derivatives, including similar compounds to 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide, has led to insights into their crystal structures. Studies have focused on how these compounds crystallize, revealing variations in the orientation of pyridine rings relative to benzene rings. These structural analyses provide a foundation for understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Synthesis and Medicinal Chemistry
Research into the synthetic processes of benzamide derivatives similar to this compound highlights their potential in medicinal chemistry. One study detailed the synthesis of a related compound through a multi-step process, demonstrating its practicality due to mild conditions, convenient operations, and good yield. This research points to the versatility of such compounds in the development of new pharmaceuticals (Gong Ping, 2007).
Luminescence and Material Science
Investigations into pyridyl substituted benzamides have uncovered their luminescent properties and potential in material science. These compounds have been found to exhibit aggregation-enhanced emission (AEE) in both solution and solid states. Their AEE behavior, dependent on solvent polarity, along with their mechanochromic properties, suggests applications in developing new optoelectronic materials and sensors (Srivastava et al., 2017).
Catalysis and Organic Synthesis
Further research into pyridyl benzamides has revealed their role in catalysis and organic synthesis. For example, the Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, without external oxidants, showcases the potential of these compounds in creating more efficient and environmentally friendly synthetic pathways. This catalytic process, using water as the carbonyl oxygen atom source, offers a novel approach to synthesizing a variety of pyridyl benzamides, highlighting their versatility and applicability in organic chemistry (Chen et al., 2018).
Polymeric Materials
The development of novel polyimides derived from pyridine-containing monomers, such as those related to this compound, indicates significant potential in material science. These polyimides, synthesized from novel pyridine-containing dianhydride monomers, have been shown to possess excellent thermal stability, solubility in common solvents, and outstanding mechanical properties, suggesting their use in high-performance materials (Wang et al., 2006).
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNHLAHXHRSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)
![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)


